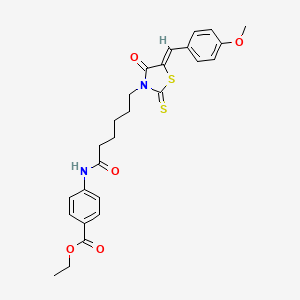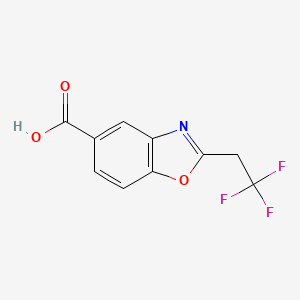![molecular formula C21H22ClN3O4S B2784176 4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide CAS No. 1324172-33-9](/img/structure/B2784176.png)
4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of a piperidine ring suggests that the molecule may have a degree of conformational flexibility, as the ring can adopt various chair and boat conformations. The chlorobenzo[d]thiazol-2-yl group is a heterocyclic aromatic ring, which may contribute to the compound’s stability and possibly its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the carboxamide group might be susceptible to hydrolysis, while the chloro group on the benzothiazole ring could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could increase the compound’s solubility in polar solvents. The compound’s melting and boiling points, as well as its density and refractive index, would depend on its specific molecular structure .科学的研究の応用
Chemopreventive and Chemotherapeutic Effects on Cancer
The compound’s mercapto-substituted 1,2,4-triazole ring plays a crucial role in its chemopreventive and chemotherapeutic effects on cancer. Literature suggests that it may inhibit tumor growth and proliferation, making it a promising candidate for cancer therapy .
Antiviral and Anti-Infective Properties
Taribavirin Analogue: The compound shares structural similarities with taribavirin (viramidine), an antiviral drug currently in Phase III human trials. Although not yet approved for pharmaceutical use, taribavirin shows activity against DNA and RNA viruses, including respiratory syncytial virus (RSV), hepatitis C, West Nile virus, and dengue fever .
Anti-HIV Activity: Compounds similar to our target molecule (IIIa–d) have demonstrated efficacy against HIV-1. These compounds target viral enzymes, including reverse transcriptase (RT), integrase (IN), and protease (PR). Their inhibition of RT polymerase activity makes them valuable in treating HIV-1 infections .
Potential Antibacterial Agents
In related research, novel dihydroindeno- and indeno[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized as structural analogs of 6-phenyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. These compounds were evaluated for in vitro antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Liquid Crystal Applications
Compound 4c, a derivative of our target molecule, exhibits interesting properties for liquid crystal applications. It displays a broad temperature window for the nematic phase, rapid photoisomerization, and a high cis fraction. These characteristics make it relevant for liquid crystal research .
将来の方向性
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies to determine its reactivity and stability, as well as in vivo studies to assess its toxicity and efficacy .
特性
IUPAC Name |
4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-27-14-6-7-16(17(12-14)28-2)23-20(26)25-10-8-13(9-11-25)29-21-24-19-15(22)4-3-5-18(19)30-21/h3-7,12-13H,8-11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZNVFGRXFPMNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2784099.png)


methanone](/img/structure/B2784103.png)
![4-ethyl-7-hydroxy-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2784104.png)


![8-(4-fluorobenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2784107.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2784113.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2784114.png)
![3-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzenesulfonamide](/img/structure/B2784116.png)